Bienvenue dans la boutique en ligne BenchChem!

2-phenyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)ethanesulfonamide

Physicochemical Property Drug-Likeness Bioavailability Prediction

2-Phenyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)ethanesulfonamide (CAS 1428362-78-0) is a synthetic organic molecule classified as a pyridinylsulfonamide derivative. It features a central piperidine ring substituted at nitrogen with a pyridin-3-ylsulfonyl group and at the 4-methyl position with a 2-phenylethanesulfonamide moiety.

Molecular Formula C19H25N3O4S2
Molecular Weight 423.55
CAS No. 1428362-78-0
Cat. No. B2879347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)ethanesulfonamide
CAS1428362-78-0
Molecular FormulaC19H25N3O4S2
Molecular Weight423.55
Structural Identifiers
SMILESC1CN(CCC1CNS(=O)(=O)CCC2=CC=CC=C2)S(=O)(=O)C3=CN=CC=C3
InChIInChI=1S/C19H25N3O4S2/c23-27(24,14-10-17-5-2-1-3-6-17)21-15-18-8-12-22(13-9-18)28(25,26)19-7-4-11-20-16-19/h1-7,11,16,18,21H,8-10,12-15H2
InChIKeyVXUFVPWPWOLWMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Phenyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)ethanesulfonamide (CAS 1428362-78-0) – Compound Profile for Research Procurement


2-Phenyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)ethanesulfonamide (CAS 1428362-78-0) is a synthetic organic molecule classified as a pyridinylsulfonamide derivative. It features a central piperidine ring substituted at nitrogen with a pyridin-3-ylsulfonyl group and at the 4-methyl position with a 2-phenylethanesulfonamide moiety [1]. With a molecular weight of 423.6 g/mol, a computed XLogP3 of 1.8, a topological polar surface area of 113 Ų, and eight rotatable bonds, the compound occupies a distinct region of physicochemical space among its closest in-class analogs [1]. It is primarily supplied as a research chemical for in vitro pharmacological studies, with no marketed therapeutic indication.

Why Generic Substitution Fails: Structural Specificity of the 2-Phenylethanesulfonamide Piperidine Scaffold


In the pyridin-3-ylsulfonyl-piperidine class, the terminal substituent attached to the methylene linker is a critical determinant of target binding, selectivity, and pharmacokinetic behavior. Compounds differing only in the terminal group – such as 3,4-difluorobenzamide (CAS 1428362-83-7), 2-methyl-4-methoxybenzenesulfonamide (CAS 1428351-76-1), 3-bromobenzamide (CAS 1428364-72-0), and isoxazole-5-carboxamide (CAS 1706279-82-4) – diverge substantially in molecular weight, lipophilicity, hydrogen-bonding capacity, and conformational flexibility [1]. The target compound's 2-phenylethanesulfonamide group introduces a flexible two-carbon spacer between the sulfonamide and phenyl ring, a feature absent in all benzamide or benzenesulfonamide-linked analogs [1]. Moreover, the 2-phenylethanesulfonamide motif is a recognized pharmacophore for endothelin-A (ETA) receptor antagonism, a biological activity not associated with the carboxamide or aromatic sulfonamide alternatives [2]. These structural distinctions render direct functional interchange impossible without loss of specific binding interactions and pharmacological profile.

Product-Specific Quantitative Evidence Guide: 2-Phenyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)ethanesulfonamide


Molecular Weight and Topological Polar Surface Area Differentiate the Target from Closest Analogs

Compared to four in-class analogs sharing the pyridin-3-ylsulfonyl-piperidine core, the target compound exhibits an intermediate molecular weight (423.6 Da) and the largest topological polar surface area (TPSA: 113 Ų), which is approximately 15–51% higher than three out of four comparators [1]. The elevated TPSA is primarily attributable to the two sulfonyl groups in the ethanesulfonamide bridge, a structural feature absent in amide-linked competitors [1].

Physicochemical Property Drug-Likeness Bioavailability Prediction

Rotatable Bond Count and Conformational Flexibility Exceed All Amide-Linked Analogs

The target compound contains 8 rotatable bonds, the largest number among the five examined analogs [1]. This elevated flexibility is conferred by the two-carbon ethanesulfonamide spacer (CH2–CH2) linking the sulfonamide group to the terminal phenyl ring, a feature absent in the rigid benzamide (5 rotatable bonds) and isoxazole carboxamide (5 rotatable bonds) comparators [1].

Conformational Flexibility Ligand Binding Entropy-Driven Affinity

Lipophilicity (XLogP3) Occupies an Intermediate Position, Distinct from High- and Low-LogP Analogs

The target compound's computed XLogP3 of 1.8 situates it between the isoxazole-5-carboxamide analog (XLogP3 = 0.5) and the 3-bromobenzamide analog (XLogP3 = 2.4). This 1.9 log unit range spanning the five analogs demonstrates that modest changes in terminal group identity produce large shifts in predicted lipophilicity, with the target's ethanesulfonamide-phenyl group delivering a balanced profile [1].

Lipophilicity ADME Solubility

2-Phenylethanesulfonamide Moiety as a Validated Endothelin-A Receptor Antagonist Pharmacophore

In a published structure-activity relationship study on endothelin-A (ETA) receptor antagonists, replacement of the 2-phenylethenesulfonamide group with a 2-phenylethanesulfonamide group (compound 6q) resulted in retention of ETA binding affinity and ETA selectivity [1]. This demonstrates that the saturated ethanesulfonamide bridge is a viable pharmacophoric replacement for the ethenesulfonamide, providing a distinct electrostatic and conformational profile [1]. By contrast, the amide-linked analogs (benzamide, isoxazole carboxamide) lack the sulfonamide NH proton donor and second sulfonyl oxygen, which are critical for the hydrogen-bonding network observed in ETA antagonist co-crystal structures [1].

Endothelin-A Receptor Cardiovascular Pharmacology Pharmacophore Validation

Pyridin-3-ylsulfonyl-Piperidine Core Aligns with MALT1 Protease Inhibitor Pharmacophore Patents

International patent applications (publication date 2023-08-25) disclose pyridinylsulfonamide compounds structurally related to the target compound as inhibitors of mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1), a therapeutic target for proliferative, inflammatory, and autoimmune disorders [1]. The target compound incorporates the exact pyridin-3-ylsulfonyl-piperidine scaffold specified in the patent claims, suggesting potential applicability as a MALT1 inhibitor tool compound or chemical probe [1]. Class-level cytotoxicity data for related N-(pyridin-3-ylsulfonyl)piperidin derivatives show anticancer IC50 values ranging from 10 to 30 µM, and a closely related 4-fluoro-2-methylbenzenesulfonamide analog displayed an IC50 of 10.0 µM against A431 epidermoid carcinoma cells .

MALT1 Immunology Autoimmune Disease

Best Research and Industrial Application Scenarios for 2-Phenyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)ethanesulfonamide


In Vitro Endothelin-A Receptor Antagonist Screening and SAR Studies

Based on the established pharmacophoric activity of the 2-phenylethanesulfonamide group in ETA receptor antagonism [1], this compound is a rational choice for in vitro ETA receptor binding and functional assays. Researchers can use it as a reference compound to probe the contribution of the saturated ethanesulfonamide linker to receptor affinity and selectivity, comparing results with ethenesulfonamide analogs to map the effect of C=C bond saturation on antagonist potency.

MALT1 Protease Inhibition Assay Development and Chemical Probe Studies

Given the scaffold's alignment with patented MALT1 inhibitor pharmacophores [2], this compound is suitable for MALT1 enzyme activity assays and cell-based MALT1-dependent signaling studies. Procurement for immunology and oncology research aimed at developing MALT1-targeted therapies for autoimmune or lymphoproliferative disorders is supported by the patent literature.

Physicochemical Property Benchmarking in Medicinal Chemistry Campaigns

The compound's intermediate lipophilicity (XLogP3 1.8), high TPSA (113 Ų), and elevated rotatable bond count (8) relative to structurally similar amide and sulfonamide analogs [3] make it a valuable comparator for property-driven lead optimization. It can serve as a benchmark compound for assessing the impact of the ethanesulfonamide linker on permeability, solubility, and metabolic stability in early-stage drug discovery programs.

Pharmacological Tool for Studying the Conformational Dynamics of Sulfonamide-Containing Ligands

The target compound's eight rotatable bonds provide an experimental system for investigating the relationship between ligand flexibility and binding kinetics (e.g., kon/koff rates) using techniques such as surface plasmon resonance or isothermal titration calorimetry, in comparison with more rigid amide-linked analogs possessing only five rotatable bonds [3].

Quote Request

Request a Quote for 2-phenyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)ethanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.